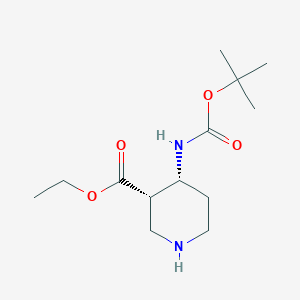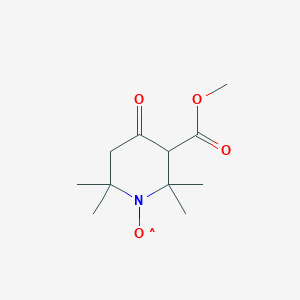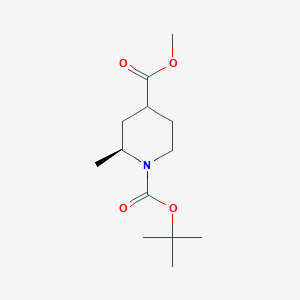
1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a piperidine ring with two carboxylate groups. It is widely used in organic synthesis and has significant applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl groups under controlled conditions. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as continuous flow reactors and automated systems helps in achieving consistent quality and scalability .
化学反応の分析
Types of Reactions: 1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Substitution reactions involve the replacement of functional groups using reagents like thionyl chloride (SOCl₂) or sodium hydride (NaH).
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: SOCl₂, NaH
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines and carboxylic acids.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
作用機序
The mechanism of action of 1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or modulating the activity of proteins involved in cellular processes .
類似化合物との比較
- tert-Butyl (2S)-4-methyl-2-(methylamino)pentanoate
- tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate
Comparison: 1-(tert-Butyl) 4-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in various synthetic and research applications .
特性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
1-O-tert-butyl 4-O-methyl (2S)-2-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10?/m0/s1 |
InChIキー |
MVHJLPVFTFKCGA-RGURZIINSA-N |
異性体SMILES |
C[C@H]1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC |
正規SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
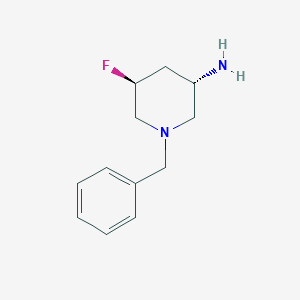
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)
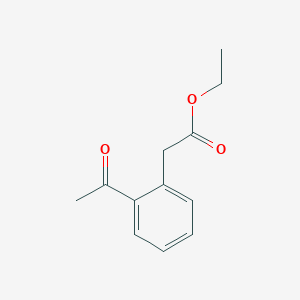
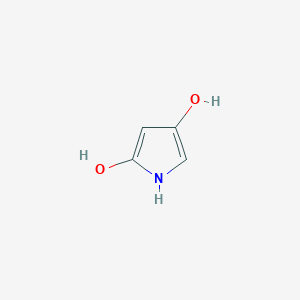
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)

![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
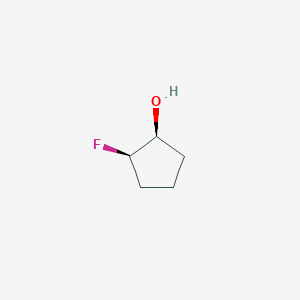
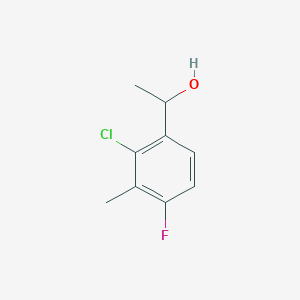
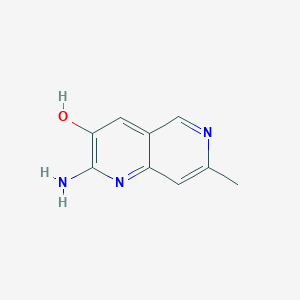
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
